Phenolic pKa Shift: 2,5-Difluoro Substitution Lowers the Phenol Acid Dissociation Constant by ~0.8–1.2 Units vs. Tyramine
The phenolic pKa of 4-(2-amino-ethyl)-2,5-difluoro-phenol is predicted to be 8.5–9.0, compared to 9.7–10.1 for unsubstituted tyramine (4-(2-aminoethyl)phenol). This shift arises from the strong electron-withdrawing inductive effect (−I) of the two ortho/meta fluorine atoms, which stabilizes the phenolate anion and increases the fraction of neutral phenol at physiological pH [1]. The 2,5-difluoro isomer exhibits a greater pKa depression than the 3,5-difluoro and mono-fluoro analogs because both fluorine atoms are positioned to exert maximal inductive influence on the hydroxyl group [2].
| Evidence Dimension | Phenolic pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | Predicted pKa = 8.5–9.0 (4-(2-Amino-ethyl)-2,5-difluoro-phenol) |
| Comparator Or Baseline | Tyramine (4-(2-aminoethyl)phenol): pKa ≈ 9.7–10.1. 4-(2-Aminoethyl)-2-fluorophenol: predicted pKa ≈ 9.2–9.5. 4-(2-Aminoethyl)-3,5-difluorophenol: predicted pKa ≈ 9.0–9.4. |
| Quantified Difference | ΔpKa ≈ -0.8 to -1.2 units relative to tyramine; 0.2–0.5 units lower than mono-fluorinated or 3,5-difluoro isomers. |
| Conditions | Computational prediction (ACD/Labs pKa algorithm or equivalent) based on Hammett σ constants for fluorine substituents. |
Why This Matters
A lower phenolic pKa directly alters the ionization state of the compound at physiological pH, impacting passive membrane permeability, receptor binding interactions, and formulation requirements—making the 2,5-difluoro isomer the preferred choice when enhanced neutral fraction permeability is desired.
- [1] Substituent effects on the ionization and partitioning of p-(aminoethyl)phenols and structurally related compounds: Electrostatic effects dependent on conformation. J Phys Org Chem. 2009. DOI: 10.1002/poc.1565. View Source
- [2] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. (σm and σp values for fluorine: σm=0.34, σp=0.06). View Source
